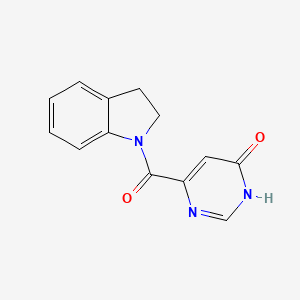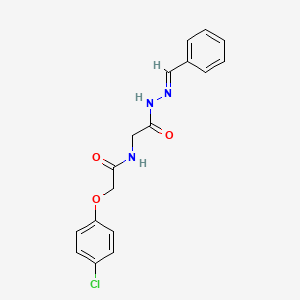
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been the focus of research due to its pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share the 1,3,4-oxadiazole moiety, which is known for its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds has been described in the literature. For instance, the synthesis of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, a potent and selective 5-HT(1B/1D) antagonist, involves the creation of the 1,3,4-oxadiazole ring . Another synthesis route for N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides starts from 3-(4-carboxy)phenylsydnone, using a one-pot ring conversion reaction . These methods could potentially be adapted for the synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide.
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds has been determined using techniques such as single-crystal X-ray analysis . This technique allows for the precise determination of the molecular geometry and conformation, which are crucial for understanding the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives typically focus on their interactions with biological receptors. For example, the analogues of GR127935 were evaluated for their receptor binding profiles, which were found to be comparable to the parent compound . The reactivity of these compounds with biological targets is a key area of interest in pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as log P and log D values, have been calculated to predict their behavior in biological systems . These properties are important for understanding the pharmacokinetics of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-6-11(22-18-8)12(19)15-14-17-16-13(21-14)9-4-3-5-10(7-9)20-2/h3-7H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTPTYRHPIRKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)
